molecular formula C12H9N3O3 B1315374 2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde

2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde

Cat. No. B1315374
M. Wt: 243.22 g/mol
InChI Key: PCKXIXJNUSLUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Nitro-phenylamino)-pyridine-3-carbaldehyde

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(3-nitroanilino)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H9N3O3/c16-8-9-3-2-6-13-12(9)14-10-4-1-5-11(7-10)15(17)18/h1-8H,(H,13,14)

InChI Key

PCKXIXJNUSLUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-bromonicotinaldehyde (2.54 g, 13.6 mmol; synthesized according to SYNTHETIC COMMUNICATIONS, 23(19): 2727–2730 (1993)), 3-nitroaniline (2.26 g, 1.2 eq.), palladium acetate (123 mg, 0.04 eq.), 1,3-bis(diphenyl-phosphino)propane (341 mg, 0.06 eq.), and cesium carbonate (6.22 g, 1.4 eq.) in toluene (30 ml) was stirred at 100° C. for 4 hours under nitrogen atmosphere, and cooled to room temperature, followed by addition of 10% hydrochloric acid (50 ml) and dichloromethane. The mixture was stirred for 1 hr, then diluted with water (50 ml), and extracted with dichloromethane. The extract was dried, and then evaporated. To the residue was added hexane to precipitate crystals, filtered off, washed with hexane, and dried under reduced pressure to afford 2-(3-nitrophenylamino)-nicotinaldehyde as a yellow powder (2.75 g, 74%).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Quantity
341 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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